molecular formula C5H11NO2S B8184540 methyl (2S)-2-amino-4-sulfanylbutanoate

methyl (2S)-2-amino-4-sulfanylbutanoate

Cat. No.: B8184540
M. Wt: 149.21 g/mol
InChI Key: GPBQMUGQGMBCNZ-BYPYZUCNSA-N
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Description

Methyl (2S)-2-amino-4-sulfanylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a sulfanyl group, and a methyl ester group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-4-sulfanylbutanoate typically involves the esterification of (2S)-2-amino-4-sulfanylbutanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4-sulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl (2S)-2-amino-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl (2S)-2-amino-4-sulfanylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4-sulfanylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    Methyl (2S)-2-amino-4-methylbutanoate: Similar structure but with a methyl group instead of a sulfanyl group.

Uniqueness

Methyl (2S)-2-amino-4-sulfanylbutanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl (2S)-2-amino-4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBQMUGQGMBCNZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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